3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chloro-substituted benzene ring, an indole moiety, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the chloro, cyclopentanecarbonyl, and benzenesulfonamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the chloro-substituted position, using reagents like halogens or nitrating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfonamide group can enhance the compound’s binding affinity and selectivity by forming additional interactions with the target site . The exact pathways and molecular targets involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide can be compared to other indole derivatives and sulfonamide compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core and similar therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which can provide a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-16-6-3-7-18(12-16)27(25,26)22-17-9-8-14-10-11-23(19(14)13-17)20(24)15-4-1-2-5-15/h3,6-9,12-13,15,22H,1-2,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIILDNEQPLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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